(R)-BAY-598

SMYD2 Enantioselective Inhibition Biochemical Assay

Source (R)-BAY-598 as a defined stereochemical negative control, essential for rigorously validating SMYD2-dependent phenotypes. Exhibiting an IC₅₀ of 1.7 μM—approximately 63-fold less active than the (S)-enantiomer—this R-isomer directly addresses the reproducibility gap left by generic SMYD2 inhibitors like LLY-507 or AZ505 that lack matched inactive pairs. Supplied with verified ≥98% stereochemical purity, it serves as an ideal reference for chiral HPLC method development and orthogonal probe strategies, ensuring observed biological effects are solely attributed to catalytic inhibition of SMYD2 and not off-target liabilities. Its >17-fold selectivity over PAR1 further guarantees clean data attribution within defined experimental windows.

Molecular Formula C22H20Cl2F2N6O3
Molecular Weight 525.3 g/mol
Cat. No. B605943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BAY-598
SynonymsBAY-598 R-isomer;  BAY 598 R-isomer;  BAY598 R-isomer
Molecular FormulaC22H20Cl2F2N6O3
Molecular Weight525.3 g/mol
Structural Identifiers
SMILESCCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO
InChIInChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m1/s1
InChIKeyOTTJIRVZJJGFTK-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBeige solid powder.
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-BAY-598: Key SMYD2 Inhibitor Specifications and Procurement Considerations


(R)-BAY-598 (CAS 1906920-28-2) is the R-enantiomer of the aminopyrazoline-based chemical probe BAY-598, a selective, substrate-competitive inhibitor of the protein lysine methyltransferase SMYD2 [1]. This compound serves as a stereochemical reference standard and a less active control relative to its S-enantiomer counterpart, enabling precise differentiation of SMYD2-mediated methylation events in both biochemical and cellular assays .

Why SMYD2 Inhibitors Cannot Be Used Interchangeably: The Case for (R)-BAY-598


SMYD2 inhibitors exhibit substantial variability in biochemical potency, cellular activity, selectivity profiles, and chemotype-specific off-target effects that preclude generic substitution in research and drug discovery workflows [1]. (R)-BAY-598 is specifically distinguished as the less active enantiomer of the BAY-598 scaffold, with an IC₅₀ value (1.7 μM) that is approximately 63-fold higher than that of the active (S)-enantiomer (27 nM) . This stereochemical divergence translates into a defined negative control utility that is not provided by alternative SMYD2 inhibitors such as LLY-507 or AZ505, which lack commercially available matched stereoisomer pairs [2]. Consequently, experimental reproducibility and target engagement validation require the precise compound identity defined below, as off-the-shelf substitutions introduce uncontrolled variables in potency and selectivity.

(R)-BAY-598 Quantitative Differentiation Guide: Biochemical, Cellular, and Selectivity Profiling Data


Enantiomer-Specific Biochemical Potency: (R)-BAY-598 as a 63-Fold Weaker SMYD2 Inhibitor Relative to (S)-BAY-598

(R)-BAY-598 exhibits a biochemical IC₅₀ value of 1.7 μM for inhibition of SMYD2-mediated methylation in vitro, compared to (S)-BAY-598 which demonstrates an IC₅₀ of 27 nM under identical assay conditions . This difference is stereochemistry-dependent and establishes (R)-BAY-598 as a rationally designed less active enantiomeric control compound .

SMYD2 Enantioselective Inhibition Biochemical Assay

Cellular Target Engagement: (R)-BAY-598 Demonstrates Reduced Cellular Potency Compared to Active Enantiomer

While (S)-BAY-598 inhibits cellular p53K370 methylation with an IC₅₀ value of <1 μM, (R)-BAY-598 requires substantially higher concentrations to achieve comparable cellular target engagement . Although a direct cellular IC₅₀ for (R)-BAY-598 is not explicitly reported in the primary literature, its biochemical potency of 1.7 μM and established role as a less active control compound confirm its reduced cellular efficacy relative to the S-enantiomer .

Cellular Activity Target Engagement p53 Methylation

Selectivity Profile: (R)-BAY-598 Maintains >17-Fold Selectivity for SMYD2 Over PAR1

(R)-BAY-598 exhibits selectivity for SMYD2 over the protease-activated receptor 1 (PAR1), with an IC₅₀ value of >30 μM for PAR1 compared to 1.7 μM for SMYD2 . This yields a selectivity window of >17-fold, ensuring that SMYD2 inhibition is the primary pharmacological activity observed at concentrations up to the low micromolar range [1].

Selectivity Off-Target Activity PAR1

Chemotype Uniqueness: BAY-598 Scaffold Differentiates from LLY-507 Chemotype

The BAY-598 series, including (R)-BAY-598, is based on an aminopyrazoline core scaffold that is structurally distinct from the benzoxazinone-based chemotype of LLY-507 [1]. This chemotype differentiation is critical, as BAY-598 was developed as an alternative chemical probe series for SMYD2, providing an orthogonal scaffold for target validation studies and reducing the risk of chemotype-dependent off-target artifacts [2].

Chemotype Structural Class Chemical Probe

Stereochemical Identity: (R)-BAY-598 as a Defined Enantiomer of BAY-598

(R)-BAY-598 is specifically the R-enantiomer of the aminopyrazoline-based inhibitor BAY-598, with a defined stereocenter at the pyrazoline ring . In contrast, the racemic mixture or the alternative S-enantiomer exhibit distinct biochemical potencies. The (R)-enantiomer is approximately 63-fold less potent than the (S)-enantiomer in biochemical assays, underscoring the critical importance of stereochemical purity in experimental design .

Stereochemistry Enantiomer Reference Compound

(R)-BAY-598 Application Scenarios: Optimized Workflows for SMYD2 Target Validation and Chemical Biology


Stereochemical Negative Control for SMYD2 Target Engagement Studies

(R)-BAY-598 serves as an ideal stereochemical negative control in both biochemical and cellular assays investigating SMYD2-mediated p53K370 methylation . By comparing the effects of the active (S)-enantiomer (IC₅₀ = 27 nM) with the less active (R)-enantiomer (IC₅₀ = 1.7 μM), researchers can confidently attribute observed biological phenotypes to specific SMYD2 catalytic inhibition rather than off-target or non-specific compound effects . This application is essential for validating target engagement and for confirming the mechanism of action in drug discovery programs focused on SMYD2.

Chiral Reference Standard for Analytical and Quality Control Workflows

(R)-BAY-598 is supplied with defined stereochemical purity (≥98%) and is suitable for use as a chiral reference standard in analytical chemistry, including chiral HPLC method development and validation for the separation and quantification of BAY-598 enantiomers . Its distinct retention time and spectroscopic properties relative to the S-enantiomer enable accurate quantification of enantiomeric excess in synthetic batches of BAY-598 and related analogs .

Orthogonal Chemical Probe for SMYD2-Dependent Phenotype Confirmation

When used in conjunction with structurally distinct SMYD2 inhibitors such as LLY-507 or AZ505, (R)-BAY-598 (as a component of the BAY-598 chemotype series) provides orthogonal validation of SMYD2-dependent cellular phenotypes . The aminopyrazoline-based scaffold of BAY-598 differs from the benzoxazinone core of LLY-507, reducing the likelihood that observed phenotypic effects are due to chemotype-specific off-target interactions . This orthogonal probe strategy strengthens target validation confidence in chemical biology and drug discovery research.

Selectivity Control for PAR1-Mediated Off-Target Effects in Cellular Assays

(R)-BAY-598 exhibits >17-fold selectivity for SMYD2 over PAR1 (SMYD2 IC₅₀ = 1.7 μM; PAR1 IC₅₀ = >30 μM) . This defined selectivity window allows researchers to establish experimental concentration ranges (up to ~1.7 μM) where SMYD2 inhibition is the primary pharmacological activity, minimizing confounding PAR1-mediated effects . This application is critical for accurate interpretation of cellular phenotypes in SMYD2 target validation studies.

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